Z-Tyr(tbu)-ome
CAS No.: 5068-29-1
Cat. No.: VC21540598
Molecular Formula: C22H27NO5
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5068-29-1 |
|---|---|
| Molecular Formula | C22H27NO5 |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 |
| Standard InChI Key | IPRNNTJYTNRIDM-IBGZPJMESA-N |
| Isomeric SMILES | CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Physicochemical Properties
Z-Tyr(tbu)-ome’s molecular architecture is defined by three protective modifications to the tyrosine backbone (Figure 1). The Cbz group (-) shields the amino group, while the tert-butyl (-) and methyl ester () groups protect the hydroxyl and carboxyl functionalities, respectively. These modifications confer enhanced lipophilicity, as evidenced by its solubility in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) .
Molecular and Stereochemical Features
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.46 g/mol |
| CAS Number | 5068-29-1 |
| Protective Groups | Cbz (amino), tBu (hydroxyl), OMe (carboxyl) |
| Solubility | DCM, DMF, ethyl acetate |
Synthesis and Industrial Production
The synthesis of Z-Tyr(tbu)-ome involves a multi-step protocol optimized for yield, purity, and stereochemical fidelity. A patented method outlines six sequential stages :
Stepwise Synthesis Protocol
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Methyl Ester Formation: L-tyrosine is refluxed with methanol and thionyl chloride () to yield tyrosine methyl ester hydrochloride.
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Cbz Protection: The amino group is protected using benzyloxycarbonyl chloride (Z-Cl) in a biphasic system (ethyl acetate/water) under alkaline conditions ().
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tBu Protection: The hydroxyl group is alkylated with isobutene in catalyzed by , requiring 1–10 days for completion.
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Saponification: The methyl ester is hydrolyzed using NaOH to yield Z-L-Tyr(tBu).
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Deprotection: Hydrogenolysis with Pd/C removes the Cbz group, yielding L-Tyr(tBu).
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Fmoc Introduction (Optional): For alternate protection, Fmoc-OSu is reacted with L-Tyr(tBu) under alkaline conditions.
Table 2: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl Ester Formation | , MeOH, reflux | 92 | 98 |
| Cbz Protection | Z-Cl, , pH 8–9 | 88 | 97 |
| tBu Protection | Isobutene, , 7 days | 85 | 96 |
Industrial-scale production employs flow microreactor systems to enhance mixing and thermal regulation, reducing racemization risks .
Mechanism of Action in Peptide Synthesis
Z-Tyr(tbu)-ome functions as a building block in solid-phase peptide synthesis (SPPS). The Cbz and tBu groups prevent nucleophilic attack and oxidation, respectively, during chain elongation.
Deprotection Dynamics
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Cbz Removal: Catalytic hydrogenation (Pd/C, ) cleaves the benzyloxycarbonyl group .
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tBu Removal: Trifluoroacetic acid (TFA) selectively cleaves the tert-butyl ether without affecting other protective groups .
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Methyl Ester Hydrolysis: Alkaline conditions () saponify the ester to a carboxylate, enabling peptide bond formation .
This orthogonal protection strategy allows sequential deblocking, facilitating the synthesis of complex peptides with tyrosine residues.
Biological Relevance and Applications
Role in Therapeutic Peptides
Tyrosine residues are critical in peptides targeting kinase inhibitors and G-protein-coupled receptors. Z-Tyr(tbu)-ome’s stability under SPPS conditions enables the incorporation of tyrosine into sequences such as opioid analogs and anticancer peptides .
Material Science Applications
Studies on structurally analogous compounds, such as Z-Tyr-OH, demonstrate self-assembly into fibers and spherical aggregates under varying pH and temperature . While direct evidence for Z-Tyr(tbu)-ome is limited, its tert-butyl group may modulate supramolecular interactions, suggesting potential in designing hydrogels or drug delivery vehicles .
Comparative Analysis with Related Compounds
Table 3: Comparison of Tyrosine Derivatives
| Compound | Protective Groups | Applications |
|---|---|---|
| Z-Tyr(tbu)-ome | Cbz, tBu, OMe | SPPS, intermediate synthesis |
| Fmoc-Tyr(tBu)-OH | Fmoc, tBu | SPPS, combinatorial chemistry |
| Boc-Tyr-OH | Boc | Solution-phase synthesis |
Z-Tyr(tbu)-ome’s uniqueness lies in its compatibility with both Cbz and tert-butyl protection, offering distinct deprotection kinetics compared to Fmoc/Boc strategies .
Challenges and Optimization in Synthesis
Enantiomer Control
Racemization during synthesis is mitigated by:
Industrial Optimization
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